1-Bromo-4-chloro-2-(2-methylpropoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGKTBVEZTLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Electrophilic Substitution
Friedel-Crafts Acylation and Reduction
Adapting methods from dapagliflozin intermediate synthesis, this route avoids direct electrophilic substitution challenges.
Acyl Chloride Formation
5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride in dichloromethane and dimethylformamide (DMF) to form 5-bromo-2-chlorobenzoyl chloride.
Friedel-Crafts Acylation
The acyl chloride reacts with isobutoxybenzene in the presence of AlCl₃, forming 5-bromo-2-chloro-4'-(isobutoxy)benzophenone.
Ketone Reduction
The benzophenone intermediate is reduced using sodium borohydride (NaBH₄) and AlCl₃ in tetrahydrofuran (THF) at 60–65°C, yielding the methylene group.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DMF | 92 | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0–5°C | 68 | |
| Reduction | NaBH₄, AlCl₃, THF, 60°C | 75 |
Reaction Mechanisms and Regiochemical Control
Electrophilic Aromatic Substitution
Friedel-Crafts Acylation
The acylium ion (R-C⁺=O) generated from the acyl chloride attacks the electron-rich isobutoxybenzene, forming a ketone intermediate. Subsequent reduction with NaBH₄/AlCl₃ proceeds via a Meerwein-Ponndorf-Verley mechanism.
Optimization Challenges
Competing Directing Effects
The coexistence of activating (isobutoxy) and deactivating (Cl, Br) groups necessitates precise temperature control and stoichiometry to favor ortho over meta substitution.
Byproduct Formation
-
Polyhalogenation : Excess Br₂ or Cl₂ leads to di- or tri-substituted byproducts.
-
Reduction Side Reactions : Over-reduction of the ketone intermediate may yield fully saturated byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity (>98%) is verified using a C18 column with UV detection at 254 nm.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Sequential Substitution | High regiocontrol | Low yields in later steps | Moderate |
| Friedel-Crafts/Reduction | Avoids competing directing effects | Multi-step purification | High |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation can produce phenolic compounds.
- Reduction can lead to the formation of alkylated benzene derivatives.
Scientific Research Applications
1-Bromo-4-chloro-2-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. The 2-methylpropoxy group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and electronic features of 1-bromo-4-chloro-2-(2-methylpropoxy)benzene with its analogs:
Key Observations:
- Electronic Effects : Bromine and chlorine are meta-directing, while the isobutoxy group is ortho/para-directing, creating competing regiochemical outcomes in electrophilic substitution .
- Reactivity : Bromine’s higher leaving-group ability compared to chlorine enables selective cross-coupling reactions (e.g., Suzuki-Miyaura) .
Data Tables: Physical and Chemical Properties
Biological Activity
1-Bromo-4-chloro-2-(2-methylpropoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with biological systems, which can include effects on enzymes, receptors, and other molecular targets. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
1-Bromo-4-chloro-2-(2-methylpropoxy)benzene has the following chemical properties:
- Molecular Formula : C12H14BrClO
- Molecular Weight : 299.6 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The mechanism of action for 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene is not fully elucidated; however, it is believed to interact with various biological targets due to its halogen substituents. The presence of bromine and chlorine atoms can enhance lipophilicity, allowing the compound to penetrate biological membranes more effectively. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
- Cellular Toxicity : Halogenated compounds often exhibit cytotoxic effects, potentially leading to apoptosis in certain cell types.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene. The following table summarizes key findings from acute toxicity studies:
Case Studies
Several case studies have highlighted the compound's potential applications and effects:
- Case Study on Enzyme Inhibition : A study investigated the inhibition of cytochrome P450 enzymes by 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene. Results indicated significant inhibition at concentrations above 10 µM, suggesting potential for drug-drug interactions in pharmacotherapy.
- Environmental Impact Assessment : Research conducted on aquatic organisms demonstrated that exposure to low concentrations of the compound resulted in developmental abnormalities in fish embryos, raising concerns about its environmental persistence and bioaccumulation.
Research Findings
Recent studies have focused on the synthesis and modification of halogenated compounds like 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene for enhanced biological activity. Notable findings include:
- Enhanced Antimicrobial Activity : Modifications to the alkyl chain length led to increased antimicrobial properties against specific bacterial strains.
- Potential Anticancer Properties : Preliminary screening suggested that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-Bromo-4-chloro-2-(2-methylpropoxy)benzene?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, introducing the 2-methylpropoxy group via Williamson ether synthesis using 2-methylpropanol and a bromo/chloro-substituted phenol precursor under reflux conditions (e.g., K₂CO₃ in acetone at 60–80°C). Subsequent halogenation steps (e.g., bromination with Br₂/FeBr₃ or chlorination with Cl₂/AlCl₃) require precise stoichiometry to avoid over-halogenation . Optimize reaction yields by monitoring intermediates via TLC or GC-MS.
Q. How should NMR spectral data be interpreted for structural confirmation?
- Methodological Answer : Compare experimental H and C NMR spectra with literature data for analogous halogenated aryl ethers. For instance, the 2-methylpropoxy group typically shows a triplet for the methyl groups (δ ~1.0–1.2 ppm) and a multiplet for the methine proton (δ ~3.5–4.0 ppm). Aromatic protons in the ortho and para positions to electron-withdrawing halogens (Br, Cl) resonate at δ ~7.0–7.5 ppm. Discrepancies may arise from solvent effects or impurities; use deuterated chloroform for consistency and cross-validate with HRMS .
Q. What purification techniques are optimal for this compound?
- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates halogenated byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Confirm purity via melting point analysis (compare with literature values) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The bromine atom’s strong electron-withdrawing nature directs Suzuki-Miyaura coupling to the para position relative to the chloro group. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) further influence reactivity. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .
Q. What strategies resolve crystallographic refinement challenges for this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is ideal. Challenges include disorder in the 2-methylpropoxy group; apply restraints to bond lengths and angles. High-resolution data (≤1.0 Å) and TWIN/BASF commands mitigate twinning issues. Compare final refinement metrics (R1, wR2) with similar halogenated aromatics in the Cambridge Structural Database .
Q. How to analyze environmental degradation pathways of this compound?
- Methodological Answer : Use LC-MS/MS to track hydrolysis products in aqueous buffers (pH 4–10). The chloro group hydrolyzes faster than bromine under basic conditions. For photodegradation, expose to UV light (254 nm) and identify intermediates via GC-EI-MS. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk, referencing OECD guidelines .
Data Contradiction & Optimization
Q. How to address discrepancies in reaction yields between batch syntheses?
- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to analyze variance sources. For inconsistent halogenation, ensure anhydrous conditions and pre-activate AlCl₃ or FeBr₃. Reproducibility improves with automated syringe pumps for reagent addition .
Q. Why do DFT-predicted and experimental C NMR shifts differ?
- Methodological Answer : Solvent effects (implicit vs. explicit models) and relativistic effects (ignored in standard DFT) cause deviations. Apply the gauge-including atomic orbital (GIAO) method with a polarizable continuum model (e.g., PCM for chloroform). Cross-check with solid-state NMR to exclude solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
